N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.: 392318-89-7
Cat. No.: VC4377347
Molecular Formula: C15H14N6O2S3
Molecular Weight: 406.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392318-89-7 |
|---|---|
| Molecular Formula | C15H14N6O2S3 |
| Molecular Weight | 406.5 |
| IUPAC Name | N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C15H14N6O2S3/c1-9-18-19-13(25-9)17-12(23)8-24-15-21-20-14(26-15)16-11(22)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,20,22)(H,17,19,23) |
| Standard InChI Key | KJQFOHSMCJVPEG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Features
The compound contains two 1,3,4-thiadiazole rings connected via a sulfanyl (-S-) group. Key substituents include:
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A 5-methyl group on one thiadiazole ring.
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A 2-phenylacetamido group on the second thiadiazole ring.
The SMILES notation CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 confirms the connectivity of these functional groups .
Physicochemical Properties
No solubility data is available for this compound, though related thiadiazole derivatives typically exhibit moderate solubility in organic solvents like acetonitrile or ethyl acetate .
Synthesis and Characterization
Proposed Synthesis Route
A plausible synthesis pathway involves:
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Thiadiazole Ring Formation: Condensation of thiosemicarbazide with α-halo ketones or aldehydes to form the 1,3,4-thiadiazole core .
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Functionalization:
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Purification: Column chromatography or recrystallization to isolate the final product .
Characterization Techniques
Comparative Analysis with Related Compounds
Challenges and Future Directions
Research Gaps
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Lack of Direct Bioactivity Data: No studies explicitly test this compound’s efficacy.
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Synthetic Complexity: Multi-step synthesis requiring optimization for scalability .
Recommendations
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In Vitro Testing: Prioritize MTT assays against cancer cell lines (e.g., A549, MCF7) to assess cytotoxicity .
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Molecular Docking: Investigate interactions with GLS1 or kinase targets using computational models .
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Derivative Synthesis: Explore modifications to the methyl or phenylacetamido groups to enhance activity .
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